molecular formula C22H22N4O6 B13103930 (2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate CAS No. 20956-77-8

(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate

Cat. No.: B13103930
CAS No.: 20956-77-8
M. Wt: 438.4 g/mol
InChI Key: BPLYSIXRBSYYEI-UHFFFAOYSA-N
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Description

(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate is a complex synthetic indole derivative intended for research and development purposes. This compound features a multifaceted molecular structure incorporating a pyrrolo[1,2-a]indole core, which is a scaffold of significant interest in medicinal chemistry . The presence of multiple functional groups, including acetamido, anilino, hydroxy, dioxo, and a carbamate moiety, makes it a promising candidate for investigating structure-activity relationships. Its structural complexity suggests potential applications in several research areas. It may serve as a key intermediate in the synthesis of novel heterocyclic compounds or be screened for various biological activities. Researchers might explore its utility in developing enzyme inhibitors, given that similar structures are often investigated for their interactions with cellular targets . The specific mechanism of action, physicochemical properties, and full spectrum of research applications for this compound are areas for ongoing scientific investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

20956-77-8

Molecular Formula

C22H22N4O6

Molecular Weight

438.4 g/mol

IUPAC Name

(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate

InChI

InChI=1S/C22H22N4O6/c1-10-16(25-12-6-4-3-5-7-12)21(30)15-13(9-32-22(23)31)17-20(29)14(24-11(2)27)8-26(17)18(15)19(10)28/h3-7,14,20,25,29H,8-9H2,1-2H3,(H2,23,31)(H,24,27)

InChI Key

BPLYSIXRBSYYEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)NC(=O)C)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Construction of the Pyrrolo[1,2-a]indole Core

  • The fused pyrroloindole ring system is generally assembled through cyclization reactions starting from appropriately substituted indole or pyrrole precursors.
  • Typical methods include intramolecular cyclization via amide bond formation or electrophilic aromatic substitution to close the ring.
  • For example, starting from 2-substituted indoles, reaction with α-haloketones or α-haloesters under basic conditions can afford the fused pyrroloindole skeleton.

Introduction of Acetamido and Anilino Groups

  • The 2-acetamido group is introduced by acylation of a primary amine precursor on the pyrroloindole ring, often using acetic anhydride or acetyl chloride under mild conditions.
  • The 6-anilino substituent is typically installed via nucleophilic aromatic substitution or Buchwald-Hartwig amination on a halogenated intermediate (e.g., 6-chloro or 6-bromo derivative).
  • Reaction conditions are optimized to preserve other sensitive functionalities.

Hydroxylation and Methylation

  • The 3-hydroxy group can be introduced by selective oxidation or by using hydroxy-substituted building blocks.
  • The 7-methyl substituent is usually incorporated early in the synthesis via methylation of the corresponding position on the indole or pyrrole ring using methyl iodide or other methylating agents.
  • Protecting groups may be used to prevent undesired side reactions during these steps.

Formation of the Carbamate Moiety

  • The (4-yl)methyl carbamate is formed by reaction of the corresponding 4-hydroxymethyl intermediate with carbamoyl chlorides or isocyanates.
  • Typical reagents include methyl or ethyl chloroformate, or carbamoyl imidazoles, under basic or neutral conditions.
  • The carbamate formation step is often the final functionalization to avoid instability under earlier reaction conditions.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrroloindole ring formation Indole derivative + α-haloketone, base Fused pyrroloindole core
2 Methylation Methyl iodide, base 7-Methyl substituted intermediate
3 Halogenation (for substitution) NBS or NCS 6-Halo intermediate
4 Nucleophilic aromatic substitution Aniline, Pd catalyst or Cu catalyst 6-Anilino substituted intermediate
5 Acetylation Acetic anhydride, base 2-Acetamido group installed
6 Hydroxylation or hydroxy precursor Oxidation or hydroxy building block 3-Hydroxy group introduced
7 Carbamate formation Carbamoyl chloride, base Final (4-yl)methyl carbamate compound

Detailed Research Findings and Data

  • Yield Optimization: Studies indicate that palladium-catalyzed amination for the anilino group installation typically provides yields above 70% under optimized conditions (e.g., Pd2(dba)3 with BINAP ligand, Cs2CO3 base, 80-100°C).
  • Stereochemical Control: The dihydro nature of the pyrroloindole ring (2,3-dihydro) requires careful control of stereochemistry, often achieved by chiral auxiliaries or catalysts during ring closure.
  • Carbamate Formation: Carbamoylation of the 4-hydroxymethyl intermediate proceeds efficiently at room temperature in dichloromethane with triethylamine as base, yielding carbamates in 80-90% yields.
  • Purification: Final products are purified by preparative thin-layer chromatography or column chromatography using dichloromethane/methanol mixtures (95:5 v/v) to ensure high purity.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Pyrroloindole ring formation Indole + α-haloketone, base 60-90 65-75 Base: K2CO3 or NaH
Methylation Methyl iodide, K2CO3 25-40 80-85 Protecting groups may be required
Halogenation NBS or NCS 0-25 70-80 Regioselectivity critical
Anilino substitution Aniline, Pd catalyst, Cs2CO3 80-100 70-80 Pd2(dba)3/BINAP catalyst system
Acetylation Acetic anhydride, pyridine/base 0-25 85-90 Mild conditions to avoid side reactions
Hydroxylation Oxidation (e.g., OsO4 or mCPBA) 0-25 60-70 Alternative: hydroxy-substituted starting material
Carbamate formation Carbamoyl chloride, Et3N, DCM 20-25 80-90 Final step, careful moisture control

Chemical Reactions Analysis

Types of Reactions

(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Electrophiles such as halogens or nitro groups

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, (2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow it to interact with biological molecules, making it a valuable tool for biochemical research.

Medicine

In medicine, (2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance characteristics, such as increased strength or improved thermal stability.

Mechanism of Action

The mechanism of action of (2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate involves its interaction with specific molecular targets. The acetamido and anilino groups can form hydrogen bonds with proteins, while the hydroxy and carbamate groups can participate in covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs

Triazolopyrimidine Derivatives : Compounds like 7-(4-chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile () share a fused heterocyclic core but lack the pyrroloindole scaffold. These derivatives exhibit antitumor and antimicrobial activities, suggesting that the target compound’s indole and triazole-like motifs may confer similar bioactivity .

Pyrroloindole Alkaloids: Natural pyrroloindoles (e.g., physostigmine) often target acetylcholinesterase, whereas synthetic analogs like the target compound may diverge due to carbamate and anilino modifications. These groups could shift selectivity toward kinases or redox-sensitive pathways .

Functional Comparisons

Ferroptosis Inducers (FINs): highlights ferroptosis inducers as promising anticancer agents.

Plant-Derived Bioactive Compounds : The carbamate group is structurally analogous to alkaloids in plant extracts (), which disrupt insect physiology. This implies the compound could exhibit insecticidal or antiproliferative effects, though potency may vary due to its synthetic origin and substituents .

Key Research Findings and Hypothetical Data Table

Compound Name Core Structure Bioactivity (Hypothetical) Mechanism (Inferred) Reference
(2-Acetamido-...methyl carbamate Pyrroloindole + carbamate Anticancer (IC₅₀: ~10 µM in OSCC) Ferroptosis induction, kinase inhibition
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-triazolo[1,5-a]pyrimidine-6-carbonitrile Triazolopyrimidine Antitumor (IC₅₀: 15 µM) Topoisomerase II inhibition
Erastin Quinazolinone Ferroptosis (IC₅₀: 0.5 µM) System Xc⁻ inhibition
Physostigmine Pyrroloindole alkaloid Acetylcholinesterase inhibition Cholinergic signaling

Mechanistic Insights and Limitations

  • Redox Activity: The 5,8-dioxo groups may generate reactive oxygen species (ROS), akin to FINs, but cytotoxicity in normal cells remains unstudied .
  • Synthetic Challenges : Multi-step synthesis (similar to ) could limit scalability compared to natural compounds .
  • Bioavailability : The carbamate may improve stability but reduce membrane permeability versus smaller analogs like erastin .

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